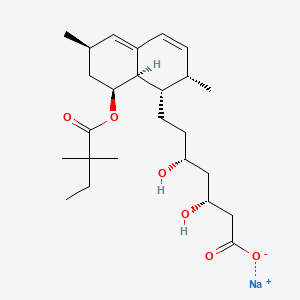

Simvastatin sodium salt

Description

Contextualization as an Active Statin Metabolite

Tenivastatin, also known as Simvastatin (B1681759) acid or Simvastatin hydroxy acid, is the hydrolysis product of the prodrug Simvastatin. invivochem.commedchemexpress.commedchemexpress.com Simvastatin itself is administered in an inactive lactone form, which undergoes hydrolysis within the body to yield Tenivastatin, its pharmacologically active acid form. medkoo.comcymitquimica.com This conversion is crucial for its therapeutic efficacy, establishing Tenivastatin sodium as the active metabolite responsible for the cholesterol-lowering effects attributed to Simvastatin. medkoo.comncats.io

Historical Perspective and Research Significance within HMG-CoA Reductase Inhibitor Class

The class of drugs known as statins, to which Tenivastatin belongs, functions by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. medkoo.cominvivochem.comresearchgate.nettocris.com This enzyme is critical as it catalyzes the rate-limiting step in the mevalonate (B85504) pathway, which is responsible for endogenous cholesterol biosynthesis. researchgate.nettocris.com The inhibition of HMG-CoA reductase leads to a significant reduction in cholesterol synthesis, particularly lowering levels of low-density lipoprotein cholesterol (LDL-C). medkoo.comresearchgate.net

The discovery and development of statins began with the identification of fungal metabolites possessing HMG-CoA reductase inhibitory activity. Lovastatin (B1675250), introduced in 1987, marked the pioneering entry of a statin into clinical practice, paving the way for other compounds like Simvastatin. researchgate.net As the active form of Simvastatin, Tenivastatin's potent inhibitory action on HMG-CoA reductase underscores its research significance within this class. medchemexpress.cominvivochem.commedchemexpress.commedchemexpress.com Beyond their primary lipid-lowering effects, statins, including Tenivastatin, are recognized for exhibiting various "pleiotropic effects," which extend their biological impact beyond cholesterol reduction. medkoo.comresearchgate.net

Current Research Landscape and Unaddressed Questions Pertaining to Tenivastatin Sodium

Current research on Tenivastatin sodium extends beyond its well-established role in lipid metabolism, exploring its broader biological activities. Studies have demonstrated its capacity to reduce Indoxyl sulfate-mediated reactive oxygen species (ROS) production in human cardiomyocytes. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This suggests a potential cardioprotective role by mitigating oxidative stress.

Furthermore, Tenivastatin sodium has been shown to modulate the expression of Organic Anion Transporting Polypeptide 3A1 (OATP3A1) in human cardiomyocytes and HEK293 cells that have been transfected with the OATP3A1 gene. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This modulation of OATP3A1, a transporter protein, could influence the cellular uptake and disposition of various compounds, including other drugs or endogenous substances.

Detailed research findings illustrate these effects:

Table 1: Effect of Simvastatin Acid (Tenivastatin) on Reactive Oxygen Species (ROS) Production

| Condition | Simvastatin Acid Concentration (μM) | Duration (h) | Reduction in ROS Generation (%) | Citation |

| Indoxyl sulfate-treated hCM cells | 0.1–20 | 24 | 8.9–43 | medchemexpress.commedchemexpress.com |

Table 2: Effect of Simvastatin Acid (Tenivastatin) on OATP3A1 Expression

| Cell Type | Simvastatin Acid Concentration (μM) | Duration (h) | Change in OATP3A1 Expression (%) | Citation |

| Human Cardiomyocytes (hCMs) | 0.1–20 | 24 | Decreased 1.5–90 (dose-dependent) | medchemexpress.commedchemexpress.com |

| OATP3A1-expressing HEK293 cells | 0.1–20 | 24 | Decreased 1.5–90 (dose-dependent) | medchemexpress.commedchemexpress.com |

Table 3: Kinetic Parameters for Simvastatin Acid Uptake by OATP3A1

| Parameter | Value (Mean ± Standard Error) | Units | Citation |

| Km | 0.017 ± 0.002 | μM | ncats.io |

| Vmax | 0.995 ± 0.027 | fmol/min/10⁵ cells | ncats.io |

Despite these advancements, several unaddressed questions remain within the current research landscape concerning Tenivastatin sodium. While its impact on ROS production and OATP3A1 expression has been documented, the full spectrum of its pleiotropic effects and the precise mechanisms underlying these effects in diverse cellular and physiological contexts warrant further investigation. Moreover, exploring novel therapeutic applications beyond its established lipid-lowering and observed cardioprotective roles could be a fruitful area for future research. The inherent instability of the free acid form compared to its stable salt forms also suggests ongoing research into optimal formulation and delivery strategies. medchemexpress.com

Propriétés

Numéro CAS |

101314-97-0 |

|---|---|

Formule moléculaire |

C25H40NaO6 |

Poids moléculaire |

459.6 g/mol |

Nom IUPAC |

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C25H40O6.Na/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/t15-,16-,18+,19+,20-,21-,23-;/m0./s1 |

Clé InChI |

SVIXZYADIXSPPP-OKDJMAGBSA-N |

SMILES isomérique |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] |

SMILES canonique |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Tenivastatin sodium; Simvastatin sodium; J428.165I; Simvastatin, sodium salt; |

Origine du produit |

United States |

Molecular and Cellular Pharmacology of Tenivastatin Sodium

Elucidation of Primary Molecular Targets

HMG-CoA Reductase (HMGCR) Inhibition Mechanisms

Tenivastatin sodium is identified as a potent inhibitor of HMG-CoA reductase (HMGCR) medchemexpress.combio-connect.nlmedchemexpress.com. It represents the hydrolytic product of Simvastatin (B1681759), a widely used statin invivochem.comncats.io. The fundamental mechanism of action for statins, including Tenivastatin, involves acting as structural analogs of HMG-CoA, the natural substrate for HMGCR wikipedia.org. By mimicking HMG-CoA, Tenivastatin sodium competitively binds to the active site of the HMGCR enzyme wikipedia.orgnih.gov. This competitive binding effectively blocks the conversion of HMG-CoA to mevalonate (B85504), a critical and rate-limiting step in the biosynthesis of cholesterol wikipedia.orgnih.govtcichemicals.com. The binding affinity of statins to the active site of HMGCR is notably higher than that of HMG-CoA, which contributes to their potent inhibitory effect . This inhibition ultimately leads to a reduction in cholesterol synthesis and a decrease in circulating blood cholesterol levels invivochem.comncats.iowikipedia.orgtcichemicals.com.

Competitive Binding Dynamics and Enzyme Kinetics with HMGCR

As a potent HMGCR inhibitor, Tenivastatin sodium exerts its effect through competitive binding to the enzyme's active site medchemexpress.combio-connect.nlnih.gov. While specific enzyme kinetic parameters (e.g., K_i, IC50) for Tenivastatin sodium itself are not extensively detailed in the immediate context, its prodrug, Simvastatin, is reported to be a competitive inhibitor of HMG-CoA reductase with a K_i value in the range of 0.1-0.2 nM medchemexpress.euselleck.cn. Statins, in general, are known to have inhibition constant values in the nanomolar range, reflecting their high potency nih.gov. The competitive nature of Tenivastatin sodium's interaction with HMGCR means it directly competes with the natural substrate, HMG-CoA, for access to the catalytic site, thereby impeding the enzymatic reaction responsible for mevalonate production nih.gov.

Secondary Cellular Signaling Pathways

Reactive Oxygen Species (ROS) Modulation in Human Cardiomyocytes

Tenivastatin sodium has been shown to modulate the levels of reactive oxygen species (ROS) in human cardiomyocytes. Specifically, it reduces Indoxyl sulfate-mediated ROS production in these cells medchemexpress.commedchemexpress.comselleck.cnmedchemexpress.comchemicalbook.comabmole.commedchemexpress.commedchemexpress.combiocat.comabmole.com. Research indicates that Tenivastatin sodium, at concentrations ranging from 0.1 to 20 μM over a 24-hour period, significantly decreases ROS production in Indoxyl sulfate-treated human cardiomyocyte (hCM) cells. The observed reduction in ROS generation ranged from 8.9% to 43% medchemexpress.cominvivochem.commedchemexpress.commedchemexpress.com. ROS encompasses various reactive molecules, including singlet oxygen, hydrogen peroxide, superoxide (B77818), and hydroxyl radicals, which, when in excess, can lead to oxidative stress and cellular damage mdpi.com.

Table 1: Effect of Tenivastatin Sodium on ROS Production in Human Cardiomyocytes

| Concentration (μM) | Incubation Duration (h) | Reduction in ROS Production (%) | Cell Type | Inducer |

| 0.1-20 | 24 | 8.9 - 43 | hCM | Indoxyl sulfate (B86663) medchemexpress.cominvivochem.commedchemexpress.commedchemexpress.com |

Organic Anion Transporting Polypeptide 3A1 (OATP3A1) Expression Regulation in Cardiomyocytes and HEK293 Cells

Tenivastatin sodium also demonstrates the ability to modulate the expression of Organic Anion Transporting Polypeptide 3A1 (OATP3A1) medchemexpress.combio-connect.nlmedchemexpress.comncats.ioselleck.cnmedchemexpress.comchemicalbook.comabmole.commedchemexpress.commedchemexpress.comabmole.comsmolecule.com. This modulation has been observed in both human cardiomyocytes (hCMs) and HEK293 cells that have been transfected with the OATP3A1 gene medchemexpress.comncats.iomedchemexpress.comchemicalbook.commedchemexpress.com. OATP3A1 is a transporter protein predominantly expressed in the heart, and its modulation by Tenivastatin sodium may influence the exposure of cardiac tissue to the compound ncats.io. Studies have shown that Tenivastatin sodium, at concentrations between 0.1 and 20 μM over 24 hours, alters the protein expression of OATP3A1 in a dose-dependent manner medchemexpress.cominvivochem.commedchemexpress.commedchemexpress.com. The decrease in OATP3A1 expression ranged from 1.5% to 90% in both hCMs and OATP3A1-expressing HEK293 cells medchemexpress.cominvivochem.commedchemexpress.commedchemexpress.com.

Table 2: Effect of Tenivastatin Sodium on OATP3A1 Expression

| Concentration (μM) | Incubation Duration (h) | Decrease in OATP3A1 Expression (%) | Cell Types |

| 0.1-20 | 24 | 1.5 - 90 | hCMs and OATP3A1-expressing HEK293 cells medchemexpress.cominvivochem.commedchemexpress.commedchemexpress.com |

Isoprenoid Pathway Interventions and Downstream Cellular Functions

The primary action of Tenivastatin sodium as an HMGCR inhibitor directly impacts the mevalonate pathway, which is responsible for the biosynthesis of isoprenoids wikipedia.orgwikipedia.orgresearchgate.net. By blocking HMGCR, Tenivastatin sodium intervenes in the downstream synthesis of crucial isoprenoid precursors, such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) wikipedia.orgwikipedia.orgresearchgate.net. Isoprenoids are a diverse class of molecules essential for a multitude of cellular functions. These include maintaining plasma membrane stability (e.g., cholesterol), facilitating electron transport (e.g., ubiquinone), contributing to cell wall biosynthesis (e.g., dolichols), and, significantly, enabling the post-translational modification of proteins through prenylation (e.g., farnesyl pyrophosphate and geranylgeranyl pyrophosphate) wikipedia.orgresearchgate.net. The inhibition of isoprenoid synthesis by Tenivastatin sodium therefore leads to a reduction in specific protein prenylation, which can affect the localization and function of various signaling proteins wikipedia.org.

Cell Fate Regulation Mechanisms

Tenivastatin sodium influences cellular fate through several distinct mechanisms, including the induction of apoptosis and the activation of the ferroptosis pathway, both of which are crucial for controlling cell proliferation and survival, especially in malignant contexts.

Apoptosis Induction in Malignant Cell Lines

Tenivastatin sodium has been observed to potentiate apoptosis, a form of programmed cell death, in human myeloid leukemia cells. lookchem.commedkoo.com Studies on statins, a class of drugs to which Tenivastatin sodium belongs, indicate their capacity to induce apoptosis and cell death across various cancer cell lines. These include human acute leukemia lines, human promyelocytic HL-60 cells, malignant glioma cells, and Barrett's esophageal adenocarcinoma cells. nih.gov The pro-apoptotic effects of statins, including simvastatin (which Tenivastatin sodium is a salt of), are often observed at relatively high concentrations and appear to be more pronounced in cancer cells compared to normal cells. nih.gov For instance, simvastatin has been shown to significantly increase the percentage of apoptotic cells in prostate cancer cell lines, specifically PC3 and LNCaP cells, suggesting a potential anti-proliferative and anti-angiogenic effect. researchgate.net This induction of apoptosis can involve modulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family members. nih.govnih.govmdpi.com

Ferroptosis Pathway Activation and Its Role in Cancer Cell Death

Beyond apoptosis, Tenivastatin sodium has been identified as an inducer of ferroptosis in breast cancer cell lines, including MDA-MB-231 and MCF-7 cells. lookchem.commedkoo.com Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, and it is biochemically and morphologically different from other cell death modalities like apoptosis and necrosis. frontiersin.orgnih.gov The high metabolic activity and increased iron demand characteristic of tumor cells often render them particularly susceptible to ferroptosis, positioning this pathway as a promising target for cancer therapeutic strategies. mdpi.com The activation of ferroptosis by compounds like Tenivastatin sodium involves an increase in reactive oxygen species (ROS) and lipid peroxidation. nih.govmdpi.com

Glutathione (B108866) Peroxidase 4 (GPX4) Activity and Malondialdehyde (MDA) Levels

A key mechanism underlying Tenivastatin sodium's induction of ferroptosis involves its impact on glutathione peroxidase 4 (GPX4) activity and malondialdehyde (MDA) levels. Tenivastatin sodium inhibits the activity of GPX4 and concurrently increases MDA levels. lookchem.commedkoo.com GPX4 is a selenoprotein and a critical antioxidant enzyme that plays an indispensable role in cellular protection by catalyzing the reduction of lipid hydroperoxides to their corresponding alcohols, thereby mitigating oxidative damage and suppressing ferroptosis. researchgate.net Inhibition of GPX4 activity leads to an accumulation of lipid hydroperoxides, which is a hallmark of ferroptosis. nih.govmdpi.comresearchgate.net Malondialdehyde (MDA) serves as a significant biomarker for lipid peroxidation, and elevated MDA levels indicate increased oxidative stress within cells. researchgate.netkocaeli.edu.tr The observed increase in MDA levels following Tenivastatin sodium treatment is consistent with the induction of lipid peroxidation, which is central to the ferroptotic process. lookchem.commedkoo.com

Table 1: Effects of Tenivastatin Sodium on Cell Fate Regulation

| Mechanism of Action | Observed Effect | Cell Lines | Source |

| Apoptosis Induction | Potentiates apoptosis | Human myeloid leukemia cells | lookchem.commedkoo.com |

| Increases cell apoptosis | Prostate cancer cell lines (PC3, LNCaP) | researchgate.net | |

| Ferroptosis Activation | Induces ferroptosis | Breast cancer cells (MDA-MB-231, MCF-7) | lookchem.commedkoo.com |

| GPX4 Activity | Inhibits GPX4 activity | Breast cancer cells (MDA-MB-231, MCF-7) | lookchem.commedkoo.com |

| MDA Levels | Increases MDA levels | Breast cancer cells (MDA-MB-231, MCF-7) | lookchem.commedkoo.com |

Preclinical Investigation and Therapeutic Potential of Tenivastatin Sodium

Cardiovascular System Research

Statins, as a class of drugs, are well-documented for their impact on the cardiovascular system. Their primary mechanism involves the inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol synthesis pathway. This action leads to a reduction in circulating low-density lipoprotein (LDL) cholesterol, a key factor in the development of atherosclerosis.

Impact on Cholesterol Homeostasis and Lipoprotein Metabolism

While no specific studies on Tenivastatin sodium's effect on cholesterol homeostasis and lipoprotein metabolism were found, the established mechanism of statins provides a general framework. Statins decrease intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells. This increases the clearance of LDL cholesterol from the bloodstream. Furthermore, statins can influence the metabolism of other lipoproteins, including very-low-density lipoprotein (VLDL) and triglycerides. The precise quantitative effects of Tenivastatin sodium on these parameters would require dedicated preclinical investigation.

Interactive Data Table: General Effects of Statins on Lipoprotein Metabolism

| Lipoprotein Parameter | General Effect of Statins |

| Total Cholesterol | Decrease |

| LDL Cholesterol | Significant Decrease |

| HDL Cholesterol | Modest Increase |

| Triglycerides | Decrease |

Mechanistic Studies on Atherosclerosis Progression and Vascular Remodeling

Preclinical studies on various statins have demonstrated their ability to slow the progression of atherosclerosis beyond their lipid-lowering effects. These "pleiotropic" effects include reducing inflammation within atherosclerotic plaques, inhibiting the proliferation of smooth muscle cells, and improving plaque stability. Animal models of atherosclerosis are commonly used to investigate these mechanisms. However, no such studies specifically detailing the impact of Tenivastatin sodium on plaque progression and vascular remodeling were identified in the public domain.

Endothelial Function and Thrombogenic Response Modulation

A healthy endothelium is crucial for maintaining vascular homeostasis. Statins are known to improve endothelial function by increasing the production of nitric oxide, a potent vasodilator with anti-inflammatory and anti-thrombotic properties. They can also reduce the expression of adhesion molecules on the endothelial surface, thereby decreasing the recruitment of inflammatory cells that contribute to atherosclerosis. In vitro studies are instrumental in elucidating these cellular mechanisms. Again, specific data on how Tenivastatin sodium modulates endothelial function and thrombogenic responses is not available in the reviewed literature.

Neurobiological Applications

The potential neuroprotective effects of statins have garnered increasing interest. Their ability to cross the blood-brain barrier and modulate various cellular processes in the central nervous system is a key area of research.

Neuroprotective Mechanisms in Neurodegenerative Models

General research into statins suggests several neuroprotective mechanisms, including anti-inflammatory effects, antioxidant properties, and modulation of signaling pathways involved in neuronal survival and death. Animal models of neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis, are utilized to explore these potential benefits. The specific neuroprotective profile of Tenivastatin sodium in such models has not been publicly documented.

Amyloid-Beta Metabolism Modulation and Anti-Inflammatory Effects in Alzheimer's Disease Research

In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides is a central pathological feature. Some preclinical studies on statins have suggested they may influence Aβ metabolism by modulating the processing of the amyloid precursor protein (APP). nih.gov Additionally, the anti-inflammatory properties of statins are considered relevant to Alzheimer's pathology, as neuroinflammation is a significant contributor to disease progression. nih.gov In vitro and in vivo models of Alzheimer's disease are employed to study these effects. However, research specifically investigating the modulation of amyloid-beta metabolism and anti-inflammatory effects by Tenivastatin sodium is absent from the available scientific literature.

Interactive Data Table: Potential Mechanisms of Statins in Alzheimer's Disease Research

| Mechanism | Potential Effect |

| Amyloid-Beta Production | Possible Reduction |

| Neuroinflammation | Reduction of pro-inflammatory cytokines |

| Oxidative Stress | Attenuation |

| Cerebral Blood Flow | Improvement |

Potential in Delaying Onset of Movement Disorders in Parkinson's Disease Models

The potential neuroprotective effects of statins have been investigated in preclinical models of Parkinson's disease. In a mouse model using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian features, administration of simvastatin (B1681759) demonstrated a capacity to slow the progression of neuronal damage. nih.gov

Research indicated that even when administered two days after the initiation of the neurotoxic insult, both simvastatin and pravastatin (B1207561) were capable of inhibiting the continued demise of dopaminergic neurons and the associated loss of neurotransmitters. nih.gov These findings suggest a potential for these compounds to slow down the progression of neuronal loss in this specific animal model of Parkinson's disease. nih.gov The studies highlighted that simvastatin, the parent compound of tenivastatin, could enter the substantia nigra, reduce the activation of inflammatory pathways, and ultimately provide protection to dopaminergic neurons, leading to improved motor functions in the MPTP-intoxicated mice. nih.gov

Oncological Research

The application of statins in cancer research has revealed potential antiproliferative and pro-apoptotic effects across various cancer cell lines. Tenivastatin, as the active form of simvastatin, is central to these observed biological activities. invivochem.com

Studies have demonstrated that certain statins exhibit antiproliferative properties in a dose- and time-dependent manner against several human cancer cell lines. nih.govnih.gov Research comparing multiple statins found that lipophilic statins like simvastatin and atorvastatin (B1662188) had the most significant antiproliferative effects on the cancer cells tested. nih.govresearchgate.net For instance, at a concentration of 100 µM, simvastatin and atorvastatin significantly inhibited the cellular proliferation of various cancer cell lines by approximately 70%. nih.govcsu.edu.au The inhibitory activity was observed across diverse cancer types, including cervical carcinoma, malignant melanoma, muscle Ewing's sarcoma, hepatocellular carcinoma, and breast cancer cells. nih.gov

Table 1: Antiproliferative Effects of Statins on Various Cancer Cell Lines

| Statin | Cancer Cell Line | Observed Effect |

|---|---|---|

| Simvastatin | Malignant Melanoma (A-375) | ~70% inhibition of cell proliferation at 100 µM. nih.gov |

| Atorvastatin | Hepatocellular Carcinoma (HUH-7) | ~80% inhibition of cellular proliferation at 100 µM after 48 hours. nih.gov |

| Simvastatin | Breast Cancer (MCF-7) | ~50% and ~70% reduction in cell growth after 48 and 72 hours, respectively. nih.gov |

| Fluvastatin (B1673502) | Muscle Ewing's Sarcoma (A-673) | ~50% inhibition of cell proliferation at 100 µM. nih.gov |

| Rosuvastatin (B1679574) | Malignant Melanoma (A-375) | ~50% inhibition of cell proliferation at 100 µM. nih.gov |

The anticancer effects of statins are linked to their ability to induce apoptosis (programmed cell death) and inhibit cell growth pathways. nih.govaccefyn.com In nasopharyngeal carcinoma (NPC) cells, simvastatin treatment was found to upregulate the protein expression of pro-apoptotic proteins such as Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2. europeanreview.org This shift in the balance of apoptotic proteins promotes cell death. europeanreview.org

Further mechanistic studies in hepatocellular carcinoma cells suggest that the antiproliferative actions may be mediated through signaling pathways including BCL-2/p53, Bax/Bak, and PI3K/Akt/mTOR. nih.govresearchgate.net In triple-negative breast cancer cells, simvastatin was also found to promote cell cycle arrest and induce apoptosis. nih.gov Another study indicated that simvastatin could inhibit the NF-κB signaling pathway, which is crucial for cell survival, thereby inducing apoptosis in cancer cells. europeanreview.org

Research has specifically highlighted the efficacy of certain statins in liver cancer models. In studies using the human hepatocellular carcinoma cell line HUH-7, a 48-hour treatment with 100 µM of simvastatin or atorvastatin resulted in an approximate 80% inhibition of cellular proliferation. nih.gov While this study used the HUH-7 cell line, related research on the HepG2 hepatocellular carcinoma cell line has focused on other mechanisms, such as the response to oxidative stress. nih.govnih.gov Simvastatin treatment was shown to effectively attenuate oxidative stress in lipopolysaccharide (LPS)-induced HepG2 cells. nih.govnih.gov

Oxidative Stress and Inflammatory Response

Beyond oncology, a key area of preclinical investigation for statins involves their ability to modulate oxidative stress and inflammation, which are underlying factors in many chronic diseases.

Simvastatin has been shown to mitigate oxidative stress in animal models. In a study involving hyperlipidemic rats fed a high-fat diet (HFD), simvastatin treatment led to a significant increase in the levels of antioxidant enzymes such as Catalase, Superoxide (B77818) Dismutase (SOD), and reduced glutathione (B108866) (GSH). nih.gov Concurrently, it reduced by-products of lipid peroxidation, including thiobarbituric acid reactive substances (TBARs) and nitric oxide (NO). nih.gov Similarly, in a model of salt-induced hypertension in rats, simvastatin treatment reduced aortic and renal NADPH-dependent superoxide production, a key source of oxidative stress. researchgate.net These findings are complemented by in vitro data from HepG2 cells, where simvastatin increased the activity of catalase and SOD enzymes in the presence of oxidative stress. nih.gov

Table 2: Effect of Simvastatin on Oxidative Stress Markers

| Model | Marker | Effect of Simvastatin Treatment |

|---|---|---|

| High-Fat Diet Rats (in vivo) | Antioxidant Enzymes (Catalase, SOD, GSH) | Significant Increase. nih.gov |

| High-Fat Diet Rats (in vivo) | Lipid Peroxidation By-products (TBARs, NO) | Significant Decrease. nih.gov |

| Salt-Induced Hypertensive Rats (in vivo) | Aortic & Renal Superoxide Production | Significant Reduction. researchgate.net |

| LPS-treated HepG2 Cells (in vitro) | Catalase Activity | Increased from 0.08 U/cells to 0.12 U/cells. nih.gov |

| LPS-treated HepG2 Cells (in vitro) | SOD Activity | Increased from 0.57 U/cells to 0.74 U/cells. nih.gov |

Modulation of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6)

An extensive search for preclinical studies investigating the effect of Tenivastatin sodium on key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), did not yield specific results for this compound. While the broader class of statins has been studied for its anti-inflammatory properties, with some showing a capacity to reduce levels of TNF-α and marginally decrease IL-6, no dedicated research on Tenivastatin sodium's direct impact on these specific cytokines was found in the public domain. Therefore, no data table can be generated to illustrate its modulatory effects.

Restoration of Mitochondrial Enzyme Complex Activities

Similarly, inquiries into the effects of Tenivastatin sodium on the restoration of mitochondrial enzyme complex activities did not uncover any specific preclinical data. Research on other statins has indicated a potential for impairing mitochondrial function, including the inhibition of respiratory chain complexes. However, without specific studies on Tenivastatin sodium, it is not possible to determine if it shares these characteristics or if it possesses a unique ability to restore mitochondrial function.

Metabolic Effects Beyond Lipid Lowering

The investigation into the metabolic effects of Tenivastatin sodium beyond its primary lipid-lowering function also faced limitations due to the absence of specific research.

No preclinical studies detailing the differential effects of Tenivastatin sodium on glucose uptake were identified. The broader statin class has been associated with potential impacts on glucose metabolism, but specific data for Tenivastatin sodium remains unavailable. Consequently, a data table on its specific effects on glucose transporters and uptake in different cell types cannot be provided.

Synthetic Chemistry and Structural Biology Research Pertaining to Tenivastatin Sodium

Synthetic Pathways and Reaction Engineering

The primary route to Tenivastatin sodium involves the chemical transformation of simvastatin (B1681759), a readily available fermentation product. nih.gov

Tenivastatin sodium is synthesized through the hydrolysis of the lactone ring of simvastatin. nih.govinnovareacademics.in This reaction is typically carried out using a base, such as sodium hydroxide, in a suitable solvent system. ekb.eggoogle.com The process involves the opening of the lactone ring to form the sodium salt of the carboxylic acid, which is Tenivastatin sodium. ekb.eg

The reaction can be represented as follows: Simvastatin (lactone) + NaOH → Tenivastatin sodium (sodium carboxylate)

The choice of solvent and reaction temperature is critical for the efficiency of the hydrolysis. A mixture of ethanol (B145695) and water is often employed to ensure the solubility of both the reactant and the reagent. ekb.eg The reaction is typically conducted at an elevated temperature, for instance at 50°C, to accelerate the rate of hydrolysis. ekb.eg

Control of pH is a crucial parameter in this conversion. While alkaline conditions are necessary to drive the hydrolysis, the pH must be carefully managed to prevent the reversible conversion of the active hydroxy acid form back to the inactive lactone. It has been noted that the interconversion between the acid and lactone forms is minimized between pH 4 and 5, while a pH above 6 favors the open-chain acid form.

The industrial production of Tenivastatin sodium focuses on maximizing yield and ensuring high purity. This involves the optimization of several process parameters. Key factors influencing the synthesis include reaction temperature, the concentration of the base, reaction time, and the purification method.

Optimization strategies often employ Design of Experiments (DoE) to systematically evaluate the impact of these variables on the final product's yield and purity. waters.com For the hydrolysis of simvastatin, controlling the temperature is essential to balance the reaction rate with the potential for side reactions or degradation. The stoichiometry of the base must be carefully controlled to ensure complete hydrolysis without introducing excessive alkalinity, which could promote degradation.

Purification of Tenivastatin sodium is a critical step to remove unreacted simvastatin, by-products, and other impurities. Crystallization is a common method for purification. The choice of solvent system and control of the cooling rate are important to obtain crystals of high purity and desired morphology. For instance, crystallization from a mixture of ethyl acetate (B1210297) and hexane (B92381) has been reported for the free acid form.

Modern approaches to optimize statin synthesis, which can be applied to Tenivastatin sodium production, include biocatalysis. For example, the use of enzymes like LovD acyltransferase in the synthesis of simvastatin from monacolin J has been shown to achieve high conversion efficiency (>99%) under mild, aqueous conditions, which represents a greener and more efficient alternative to traditional chemical synthesis. mdpi.com Such enzymatic methods, if adapted, could significantly improve the yield and purity of Tenivastatin precursors.

Chemical Reactions and Modifications of Tenivastatin

Tenivastatin, as a complex organic molecule, can undergo a variety of chemical reactions, including oxidation, reduction, and substitution, leading to the formation of different products.

Tenivastatin is susceptible to oxidation, particularly at the diene moiety and the hydroxyl groups. google.com The oxidation of the hydroxyl group in the simvastatin molecule leads to the formation of an oxolactone. google.com Forced degradation studies on simvastatin, which would have similar behavior for its hydroxy acid form, have shown that oxidation with hydrogen peroxide (H₂O₂) can lead to specific degradation products. innovareacademics.inajpaonline.com

One study on the oxidation of simvastatin using potassium permanganate (B83412) (KMnO₄) in a basic medium reported the formation of a colored product, indicating a chemical transformation of the parent molecule. researchgate.net Another study focused on the in vitro beta-oxidation of simvastatin hydroxy acid (SVA) in mouse liver preparations. This process, which involves a series of enzymatic oxidation steps, leads to the shortening of the heptanoic acid side chain. nih.gov The identified metabolites were characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

| Oxidation Condition | Product/Metabolite | Characterization Method | Reference |

|---|---|---|---|

| In vitro (mouse liver preparations) with CoASH and ATP | α,β-unsaturated metabolite (P1) | MS, Tandem MS, NMR | nih.gov |

| In vitro (mouse liver preparations) with CoASH and ATP | L,D-dihydroxy acid isomer (P2) | MS, Tandem MS, NMR | nih.gov |

| In vitro (mouse liver preparations) with CoASH, ATP, and NAD+ | Two-carbon shortened product (P3) | MS, NMR | nih.gov |

| In vitro (mouse liver preparations) with CoASH, ATP, and NAD+ | Dehydrated derivative of P3 (P4) | MS, NMR | nih.gov |

| In vitro (mouse liver preparations) with all cofactors | β-oxidized, unsubstituted pentanoic acid metabolite (P5) | MS, LC retention time | nih.gov |

| Oxidation of hydroxyl group | Simvastatin-oxolactone | HPLC | google.com |

While specific research detailing the reduction of Tenivastatin is limited in publicly available literature, general chemical principles suggest that the carbonyl group of the carboxylic acid and any potential ketone intermediates from oxidation could be subject to reduction. Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically used for such transformations, which would convert the respective functional groups into alcohols. However, detailed studies on the specific products and their characterization resulting from the reduction of Tenivastatin are not extensively reported.

Tenivastatin possesses several functional groups, including hydroxyl groups and a carboxylic acid, that could potentially undergo substitution reactions. For instance, the hydroxyl groups could be subject to esterification or etherification reactions. While general principles of nucleophilic substitution reactions are well-established, specific examples of such transformations being applied to Tenivastatin for the purpose of creating new derivatives are not widely documented in the scientific literature. researchgate.net The primary focus of synthetic efforts has been on the generation of Tenivastatin from simvastatin rather than its further chemical modification through substitution.

Structural Analogs and Derivatives Research

Tenivastatin, the active hydroxy acid form of simvastatin, is susceptible to instability in its free form. medchemexpress.com To address this, researchers have focused on the synthesis and evaluation of more stable salt forms, such as ammonium (B1175870) and calcium salts, which retain the biological activity of the parent compound. medchemexpress.commedchemexpress.com The formation of these salts is a critical step in enhancing the compound's stability for research and potential therapeutic applications.

The synthesis of these salt forms typically involves reacting tenivastatin with a corresponding base. For instance, the ammonium salt is formed by treating tenivastatin with ammonia, while the calcium salt can be synthesized by reacting tenivastatin with a calcium-containing base. nih.gov A general method for preparing a hydrated double salt of calcium ammonium nitrate (B79036) involves the co-crystallization of calcium nitrate and ammonium nitrate. While specific synthesis details for tenivastatin salts are often proprietary, the general principles of salt formation apply.

From a biological activity perspective, these stable salt forms, including tenivastatin sodium, tenivastatin ammonium, and tenivastatin calcium hydrate, are potent inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. medchemexpress.commedchemexpress.commedchemexpress.com Research has shown that these salt forms effectively reduce the production of reactive oxygen species (ROS) in human cardiomyocytes and modulate the expression of the organic anion-transporting polypeptide 3A1 (OATP3A1). medchemexpress.commedchemexpress.commedchemexpress.com Specifically, in indoxyl sulfate-treated human cardiomyocyte cells, tenivastatin (in its acid form, derived from the salts) at concentrations between 0.1 and 20 μM significantly decreased ROS generation by 8.9% to 43%. invivochem.cominvivochem.com Furthermore, at the same concentrations, it altered OATP3A1 protein expression in both human cardiomyocytes and HEK293 cells transfected with the OATP3A1 gene, causing a dose-dependent decrease of 1.5% to 90%. medchemexpress.commedchemexpress.cominvivochem.com This indicates that the conversion to various salt forms does not negatively impact the fundamental biological actions of the tenivastatin molecule.

Table 1: Stable Salt Forms of Tenivastatin and Their Investigated Biological Activities

| Salt Form | Key Properties | Investigated Biological Activities |

|---|---|---|

| Tenivastatin Sodium | Active metabolite of simvastatin by hydrolysis. invivochem.com | Potent HMG-CoA reductase inhibitor; reduces reactive oxygen species (ROS) production; modulates OATP3A1 expression. medchemexpress.com |

| Tenivastatin Ammonium | Stable salt form. medchemexpress.com | Potent HMG-CoA reductase inhibitor; reduces ROS production in human cardiomyocytes; modulates OATP3A1 expression. medchemexpress.com |

| Tenivastatin Calcium Hydrate | Stable salt form. medchemexpress.com | Reduces ROS production in human cardiomyocytes; modulates OATP3A1 expression. medchemexpress.com |

The development of deuterium-labeled analogs of tenivastatin, such as tenivastatin-d3 ammonium and tenivastatin-d6, represents a significant advancement for in-depth metabolic and pharmacokinetic studies. medchemexpress.commedchemexpress.com Deuteration, the replacement of hydrogen with its stable isotope deuterium (B1214612), is a technique used to alter the metabolic profile of a compound without changing its fundamental pharmacological activity. bioscientia.denih.gov

The synthesis of these labeled compounds involves introducing deuterium atoms at specific positions within the tenivastatin molecule. symeres.com This is often achieved by using deuterated starting materials in the synthesis process. princeton.edu The primary application of these deuterated analogs lies in their use as internal standards in mass spectrometry-based analytical methods, which improves the accuracy and reproducibility of quantification. medchemexpress.com

Deuterium labeling can slow down the rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. nih.govsymeres.com This can lead to a longer half-life and increased exposure of the drug in the body. bioscientia.de For tenivastatin, deuterated analogs like tenivastatin-d3, tenivastatin-d6, and tenivastatin-d9 ammonium salts are utilized to precisely track the molecule and its metabolites in biological systems. medchemexpress.cominvivochem.commedchemexpress.commedchemexpress.com This aids in studying metabolic pathways, bioavailability, and drug interactions. medchemexpress.comsymeres.com Stable isotope analytical metabolomics using these labeled compounds allows for the detailed study of cellular metabolic networks and can help identify key regulatory nodes. medchemexpress.com

Table 2: Deuterium-Labeled Analogs of Tenivastatin and Their Research Applications

| Labeled Analog | Purpose of Deuteration | Key Research Applications |

|---|---|---|

| Tenivastatin-d3 Ammonium | Stable isotope labeling for analytical studies. medchemexpress.com | Internal standard for mass spectrometry; studies of metabolic pathways and enzyme activity; competition binding experiments. medchemexpress.com |

| Tenivastatin-d6 | Stable isotope labeling for metabolic tracking. medchemexpress.com | Tracking metabolic fate and pharmacokinetics (ADME studies); reducing matrix effects in bioanalysis. medchemexpress.commedchemexpress.com |

| Tenivastatin-d9 Ammonium | Heavy isotope labeling for advanced metabolic studies. medchemexpress.com | Elucidating complex metabolic transformations and clearance pathways. medchemexpress.commedchemexpress.com |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like tenivastatin relates to its biological activity. gardp.orgoncodesign-services.com These studies involve systematically modifying the molecule's structure and observing the effects on its ability to interact with its target, in this case, HMG-CoA reductase. collaborativedrug.comresearchgate.net

The three-dimensional conformation of tenivastatin is crucial for its binding to the active site of HMG-CoA reductase. Conformational analysis aims to understand the spatial arrangement of atoms in the molecule and how this arrangement influences its inhibitory activity. nih.govunimi.it Ligands rarely bind in their lowest energy conformation, and the energy required for a ligand to adopt its bioactive conformation can be significant. nih.gov

For statins, the flexible heptanoic acid side chain can adopt various conformations. upol.cz The binding of tenivastatin to HMG-CoA reductase involves specific interactions with amino acid residues in the enzyme's active site. biorxiv.org Key residues often involved in statin binding include Arg590, Lys691, and Asn755. mdpi.comsemanticscholar.org The dihydroxy acid portion of tenivastatin mimics the structure of the natural substrate, HMG-CoA, allowing it to fit into the active site and form hydrogen bonds and other non-covalent interactions that stabilize the enzyme-inhibitor complex. biorxiv.org The hydrophobic ring system of tenivastatin also contributes to binding through interactions with hydrophobic residues in the binding pocket. The ability of the molecule to adopt a specific, pre-organized conformation can significantly influence its binding affinity. unimi.itnih.gov

Computational methods like ligand-target docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between tenivastatin and HMG-CoA reductase at an atomic level. researchgate.netresearchgate.netebsco.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. semanticscholar.org For tenivastatin, docking studies help to visualize how it fits into the HMG-CoA reductase active site and identify the key interactions, such as hydrogen bonds and van der Waals forces, that contribute to its high binding affinity. mdpi.comjapsonline.com These studies have confirmed that statins, including tenivastatin, occupy the same binding site as the natural substrate, HMG-CoA. semanticscholar.org

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding and the conformational changes that may occur in both the ligand and the enzyme upon binding. biorxiv.orgmpg.dedovepress.com These simulations can reveal the flexibility of the active site and how it accommodates the ligand. biorxiv.org For tenivastatin, MD simulations can assess the stability of its interactions within the binding pocket, confirming the importance of key amino acid residues and providing a more comprehensive understanding of its inhibitory mechanism. researchgate.netdovepress.com

Advanced Research Methodologies and Translational Studies for Tenivastatin Sodium

In Vitro Research Models and Assays

Human Cardiomyocyte (hCM) and HEK293 Cell Culture Assays for ROS and OATP3A1 Expression

The study of statins in cardiac and cellular models is essential for understanding their pleiotropic effects beyond lipid-lowering. Human cardiomyocytes (hCMs) and Human Embryonic Kidney 293 (HEK293) cells are standard models for these investigations. Assays in these cell lines often focus on Reactive Oxygen Species (ROS) production and the expression of transporters like Organic Anion Transporting Polypeptide 3A1 (OATP3A1), which is predominantly expressed in the heart. nih.gov

Research on other statins, such as simvastatin (B1681759) acid, demonstrates the utility of these models. For instance, studies have analyzed the effects of statins on indoxyl sulfate-mediated ROS in primary hCMs and HEK293 cells transfected with the OATP3A1 gene. nih.gov Such assays are critical for determining if a statin can modulate transporter expression and mitigate oxidative stress in cardiac tissues. nih.gov Functional assays for OATP3A1 often use fluorescent substrates to characterize transporter function in both hCMs and OATP3A1-transfected HEK293 cells, providing a framework for evaluating potential drug-drug interactions at the transporter level. nih.govinvivochem.com

HepG2 and Other Cancer Cell Line Profiling for Antiproliferative Activity

Beyond its primary role in cholesterol synthesis, the mevalonate (B85504) pathway is implicated in cell proliferation and survival, making HMG-CoA reductase a target in oncology research. Tenivastatin sodium's effects on cancer cells have been profiled using various cell lines.

In the human hepatoma cell line HepG2, tenivastatin inhibited cholesterol synthesis with a half-maximal inhibitory concentration (IC50) value of 1.0 x 10⁻⁹ M. bohrium.com Extensive research has also been conducted on breast cancer cell lines. oup.comnih.govresearchgate.net In the highly invasive MDA-MB-231 cell line, tenivastatin induced a dose-dependent decrease in cell proliferation, with up to 40% inhibition observed at a concentration of 25 ng/mL. oup.commedchemexpress.com This antiproliferative effect was linked to a G1/S phase arrest in the cell cycle. nih.govmedchemexpress.com Conversely, the compound's effect was found to be considerably lower on the poorly invasive MCF-7 breast cancer cell line. nih.gov Studies have also shown that tenivastatin exerts cytostatic or cytotoxic effects against T-47D and T4-2 human breast cancer cell lines. researchgate.net

Table 1: Antiproliferative and Mechanistic Effects of Tenivastatin Sodium (Cerivastatin) in Cancer Cell Lines

| Cell Line | Cancer Type | Key Finding | Concentration | Citation |

|---|---|---|---|---|

| HepG2 | Human Hepatoma | Inhibited cholesterol synthesis (IC50) | 1.0 x 10⁻⁹ M | bohrium.com |

| MDA-MB-231 | Invasive Breast Cancer | Inhibited cell proliferation by up to 40% | 25 ng/mL | oup.commedchemexpress.com |

| MDA-MB-231 | Invasive Breast Cancer | Induced G1/S cell cycle arrest | 25 ng/mL | nih.govmedchemexpress.com |

| MDA-MB-231 | Invasive Breast Cancer | Decreased cell invasion through Matrigel by 54% | Not Specified | oup.com |

| MCF-7 | Poorly Invasive Breast Cancer | Exhibited significantly lower inhibitory activity compared to MDA-MB-231 | Not Specified | nih.gov |

| T-47D | Breast Cancer | Exerted cytostatic/cytotoxic effects | Not Specified | researchgate.net |

| T4-2 | Breast Cancer | Exerted cytostatic/cytotoxic effects | Not Specified | researchgate.net |

Cellular Uptake and Transporter Functionality Assays (e.g., OATP3A1)

The cellular uptake of statins is a critical determinant of their efficacy and potential for drug-drug interactions, and this process is often mediated by transporters like the OATP family. nih.gov To investigate these mechanisms, researchers employ stably transfected cell lines, such as HEK293, that express specific transporters.

A study on tenivastatin (cerivastatin) utilized HEK293 cells expressing the OATP1B1 transporter to measure cellular accumulation. nih.gov In this model, radiolabeled [³H]-cerivastatin was incubated with the cells, and its intracellular concentration was measured by liquid scintillation counting. nih.gov The results showed that the uptake of tenivastatin was 2.5 times higher in cells expressing OATP1B1 compared to control cells that did not express the transporter, confirming that tenivastatin is a substrate for OATP1B1. nih.gov This type of assay is crucial for identifying transporters involved in a drug's disposition and for assessing the potential for interactions with other drugs that are also substrates or inhibitors of the same transporter. nih.gov

Enzyme Assays for HMG-CoA Reductase Activity and Other Molecular Targets

Direct measurement of a drug's inhibitory effect on its molecular target is a cornerstone of preclinical research. For tenivastatin sodium, enzyme assays are used to quantify its potent inhibition of HMG-CoA reductase. These assays typically involve incubating the drug with the isolated enzyme and its substrate (HMG-CoA) and measuring the resulting product. nih.gov

Tenivastatin sodium has demonstrated exceptionally high affinity for the HMG-CoA reductase enzyme. nih.gov In vitro studies using the native microsomal fraction isolated from rat liver determined its inhibitor constant (Ki) to be 1.3 x 10⁻⁹ M. nih.govbohrium.com This potency is significantly higher than that of other statins; for example, lovastatin (B1675250) was found to be 100-fold less potent with a Ki value of 150 x 10⁻⁹ M. nih.govbohrium.com Furthermore, the primary human metabolites of tenivastatin, M23 and M24, are also highly active, inhibiting HMG-CoA reductase with IC50 values of 1.0-1.2 x 10⁻⁹ M, equivalent to the parent compound. nih.gov

Table 2: In Vitro Inhibitory Potency of Tenivastatin Sodium and its Metabolites against HMG-CoA Reductase

| Compound | Assay Type | Value | Comparison Compound | Comparison Value | Citation |

|---|---|---|---|---|---|

| Tenivastatin Sodium (Cerivastatin) | Inhibitor Constant (Ki) | 1.3 x 10⁻⁹ M | Lovastatin | 150 x 10⁻⁹ M | nih.govbohrium.com |

| Metabolite M23 | IC50 | 1.0 - 1.2 x 10⁻⁹ M | - | - | nih.gov |

| Metabolite M24 | IC50 | 1.0 - 1.2 x 10⁻⁹ M | - | - | nih.gov |

Three-Dimensional (3D) Cell Culture Models for Tissue Regeneration Studies

Three-dimensional (3D) cell culture platforms are an advanced methodology designed to better mimic the natural microenvironment of tissues compared to traditional two-dimensional (2D) cultures. nih.gov These models provide an environment that enhances intercellular communication and is more similar to in vivo physiological conditions. nih.gov In the context of tissue engineering, 3D cultures are being implemented to promote tissue regeneration, for example, in tendon injuries. nih.gov

While the pleiotropic effects of statins, which include anti-inflammatory and other actions beyond cholesterol-lowering, suggest potential applications in regenerative medicine, specific studies utilizing 3D cell culture models to investigate the effects of tenivastatin sodium on tissue regeneration have not been prominently reported in the reviewed literature. oup.comscilit.com However, the development of such models represents a future avenue for exploring the full therapeutic potential of potent statins like tenivastatin in tissue repair and engineering contexts.

In Vivo Animal Model Investigations

Translational studies in animal models are essential to confirm the pharmacological activity and efficacy observed in vitro. The high potency of tenivastatin sodium has been consistently demonstrated in various preclinical animal models. nih.gov

In acute in vivo studies, orally administered tenivastatin sodium inhibited hepatic cholesterol synthesis from [¹⁴C]acetate in both rats and dogs, with a 50% effective dose (ED50) of 0.002 mg/kg body weight. nih.gov This dose was approximately 150 times lower than the ED50 for lovastatin in rats (0.3 mg/kg), highlighting tenivastatin's superior in vivo activity. nih.govnih.gov Further studies in dogs demonstrated significant reductions in serum lipids. In subchronic studies, a dose of 0.03 mg/kg lowered serum LDL cholesterol by 35%. nih.gov In cholestyramine-primed dogs, doses of 0.03 mg/kg and 0.1 mg/kg markedly reduced serum triglycerides by 53% and 76%, respectively. bohrium.com Anti-atherogenic effects were also observed in rabbits fed a high-cholesterol diet, where 0.1 mg/kg of tenivastatin decreased the accumulation of cholesterol ester in arterial tissue by 73% after nine weeks. bohrium.com A systematic review of statin efficacy in animal models noted that statins, as a class, lowered total cholesterol across all species studied, including rabbits, mice, and rats. nih.gov

Table 3: Summary of In Vivo Efficacy of Tenivastatin Sodium (Cerivastatin) in Animal Models

| Animal Model | Study Type | Dose | Outcome | Citation |

|---|---|---|---|---|

| Rats & Dogs | Acute Hepatic Cholesterol Synthesis Inhibition | 0.002 mg/kg (oral) | 50% inhibition (ED50) | nih.gov |

| Dogs (Subchronic) | LDL Cholesterol Reduction | 0.03 mg/kg | 35% reduction in LDL | nih.gov |

| Dogs (Cholestyramine-primed) | Triglyceride Reduction | 0.03 mg/kg | 53% reduction in triglycerides | bohrium.com |

| Dogs (Cholestyramine-primed) | Triglyceride Reduction | 0.1 mg/kg | 76% reduction in triglycerides | bohrium.com |

| Rabbits (High-cholesterol diet) | Anti-atherogenic Effect | 0.1 mg/kg | 73% decrease in arterial cholesterol ester accumulation | bohrium.com |

Pharmacokinetic and Pharmacodynamic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug, along with its concentration-effect relationship, is key to its development.

The clinical response to statins can vary significantly among individuals, a phenomenon largely attributed to inter-individual variability in their pharmacokinetic profiles. nih.govresearchgate.net This variability is influenced by a combination of factors including genetic polymorphisms, drug-drug interactions, gut microbiota, and underlying diseases. nih.govresearchgate.net

Detailed Research Findings: Statins are metabolized by various enzymes, and their transport into and out of the liver is mediated by transporter proteins. Genetic variations in genes encoding these enzymes and transporters can lead to substantial differences in drug exposure. For example, polymorphisms in the SLCO1B1 gene, which encodes an organic anion-transporting polypeptide, have been shown to significantly affect the plasma concentrations of the active acid form of simvastatin. nih.govresearchgate.net Similarly, variations in cytochrome P450 enzymes, particularly CYP3A4/5, which metabolize many statins, can alter their clearance rates. researchgate.netnih.gov The pharmacokinetics of statins can be complex, sometimes showing multiple peaks in plasma concentration profiles, which may be due to factors like enterohepatic circulation or variable gastric emptying. researchgate.net

Accurate quantification of a drug and its metabolites in biological fluids (biofluids) like plasma or serum is essential for pharmacokinetic studies. High-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high selectivity, sensitivity, and speed. mdpi.comresearchgate.net

Detailed Research Findings: Developing an LC-MS/MS method involves several key steps: optimizing sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation often involves protein precipitation to remove interfering macromolecules from the plasma sample. mdpi.comnih.gov Chromatographic separation is achieved using columns that can resolve the parent drug from its metabolites and endogenous matrix components. nih.gov Detection is performed using a tandem mass spectrometer, which provides high specificity by monitoring unique precursor-to-product ion transitions for each analyte. nih.govnih.gov For instance, a method for atorvastatin (B1662188) and its active metabolites was developed with a total run time of just 4 minutes, allowing for the rapid analysis of a large number of clinical study samples. mdpi.comnih.gov Such methods are validated according to regulatory guidelines to ensure they are accurate, precise, and reliable.

The table below summarizes typical parameters for a validated high-throughput LC-MS/MS method for statin quantification.

| Parameter | Typical Specification |

| Technique | Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Biofluid Matrix | Human Plasma |

| Sample Preparation | Protein Precipitation |

| Lower Limit of Quantification (LLOQ) | 0.1–1 ng/mL |

| Linearity Range | ~0.1 to 100 ng/mL |

| Inter- and Intra-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% |

| Total Run Time | < 5 minutes |

This table represents typical performance characteristics of LC-MS/MS methods developed for quantifying statins in plasma. mdpi.comnih.gov

Drug Delivery System Development

Novel drug delivery systems are designed to improve the therapeutic efficacy of drugs by enhancing their solubility, stability, and bioavailability, or by enabling targeted delivery.

For statins, which can have low aqueous solubility, nanoparticle-based formulations offer a promising strategy to improve their oral bioavailability and therapeutic performance. ijcrt.org Chitosan (B1678972) nanoparticles and nanoemulsions are two such systems that have been extensively explored.

Detailed Research Findings: Chitosan nanoparticles are formulated using chitosan, a natural, biocompatible, and biodegradable polymer. ijcrt.org Its mucoadhesive properties and ability to open tight junctions in the intestinal epithelium can enhance drug absorption. nih.govnih.gov For example, simvastatin-loaded chitosan nanoparticles, prepared by the ionic gelation method using sodium tripolyphosphate as a crosslinking agent, have been shown to sustain drug release and improve solubility. ijcrt.org Such nanoparticles are typically characterized by their particle size, zeta potential (surface charge), and encapsulation efficiency. journaljpri.com Optimized formulations of rosuvastatin-loaded chitosan-alginate nanoparticles had an average particle size of around 349 nm and a positive zeta potential of +29.1 mV, which is favorable for interaction with the negatively charged intestinal mucosa. journaljpri.com

Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes typically in the range of 20–200 nm. mdpi.comamazonaws.com They can encapsulate lipophilic drugs like statins in the oil phase, improving their solubilization in the gastrointestinal tract. researchgate.net The formulation of a stable nanoemulsion involves the careful selection of an oil phase, a surfactant, and a co-surfactant. researchgate.net Studies on atorvastatin-loaded nanoemulsions have demonstrated the formation of stable nanoglobules with narrow size distribution that can enhance drug dissolution and bioavailability. researchgate.net

The table below shows typical characteristics of nanoparticle-based statin formulations.

| Formulation Type | Statin Example | Polymer/Excipients | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding |

| Chitosan Nanoparticles | Simvastatin | Chitosan, Sodium Tripolyphosphate | ~280 | >99% | Sustained drug release over 12 hours. ijcrt.org |

| Chitosan-Alginate NP | Rosuvastatin (B1679574) | Chitosan, Sodium Alginate | ~350 | High | Improved solubility and sustained release. journaljpri.com |

| Nanoemulsion | Atorvastatin | Oleic Acid, Tween 80, Propylene Glycol | 150-200 | >85% | Spontaneously formed stable nanoglobules. researchgate.net |

This table provides examples of research findings for nanoparticle-based formulations of various statins.

Targeted Delivery Strategies (e.g., Hepatic Targeting)

The development of targeted delivery systems for statins is a significant area of research, aiming to enhance therapeutic efficacy at the site of action while minimizing systemic side effects. For statins, the liver is the primary target organ. Advanced drug delivery systems are being explored to specifically direct these drugs to hepatocytes and other liver cells.

While specific research on targeted delivery strategies exclusively for tenivastatin sodium is not extensively documented in publicly available literature, the principles and technologies being applied to other statins, such as simvastatin, provide a strong indication of the methodologies that could be adapted for tenivastatin.

One prominent strategy involves the use of functionalized polymeric micelles (FPMs) . These are nano-sized carrier systems that can encapsulate hydrophobic drugs like statins. To achieve hepatic targeting, these micelles can be decorated with specific ligands that bind to receptors highly expressed on liver cells, particularly liver sinusoidal endothelial cells (LSECs). For instance, research on simvastatin has utilized FPMs functionalized with peptide ligands for LSEC membrane receptors like CD32b. Studies in animal models of chronic liver disease have shown that these targeted nanoparticles lead to a greater accumulation of the statin in LSECs compared to non-functionalized carriers. This targeted approach has been associated with reduced systemic toxicity and enhanced therapeutic effects, such as a reduction in portal pressure and liver fibrosis.

The table below summarizes the key aspects of these targeted delivery strategies, which are conceptually applicable to tenivastatin sodium.

| Delivery Strategy | Carrier System | Targeting Mechanism | Potential Advantages for Statins |

| Functionalized Polymeric Micelles (FPMs) | Polymeric Micelles | Ligands for LSEC receptors (e.g., CD32b) | Increased drug concentration in the liver, reduced systemic toxicity, enhanced therapeutic effect in liver diseases. |

| Nanoparticles | e.g., PLGA | Passive accumulation in inflamed tissues; potential for active targeting with specific ligands. | Increased bioavailability, reduced dosage requirements, lower systemic side effects. |

While these advanced delivery systems hold promise for improving the therapeutic profile of statins, further research is needed to specifically investigate and optimize such targeted strategies for tenivastatin sodium.

Injectable Hydrogel Systems for Localized Release

Injectable hydrogels represent an innovative drug delivery platform designed to provide sustained and localized release of therapeutic agents. These systems are typically administered in a liquid form and undergo a phase transition to a gel-like matrix at the site of injection, entrapping the drug for a prolonged period. This technology offers the potential to maintain therapeutic drug concentrations at a specific target tissue, thereby reducing the need for frequent systemic administration and minimizing potential side effects.

While the application of injectable hydrogel systems specifically for the localized release of tenivastatin sodium has not been detailed in the available research, extensive studies on other statins, such as simvastatin, highlight the feasibility and potential of this approach. For example, composite hydrogels made from materials like gelatin and sodium alginate have been developed to achieve a sustained release of simvastatin over several days. These systems are designed to control the release through a combination of diffusion, swelling, and degradation of the hydrogel matrix.

The key characteristics of such injectable hydrogel systems are outlined in the table below.

| Hydrogel Component | Function | Release Mechanism | Potential Application |

| Gelatin | Biodegradable polymer matrix | Swelling and degradation | Tissue regeneration, localized inflammation control |

| Sodium Alginate | Natural polysaccharide | Forms a cross-linked network to entrap the drug | Controlled drug delivery, wound healing |

| Simvastatin (as model) | Therapeutic agent | Diffusion through hydrogel pores | Localized bone regeneration, anti-inflammatory effects |

The development of an injectable hydrogel system for tenivastatin sodium would require careful formulation to ensure compatibility, stability, and a desired release profile. Such a system could be beneficial in applications where localized and sustained action of a statin is desired. However, dedicated research is necessary to explore and optimize injectable hydrogels for the specific physicochemical properties of tenivastatin sodium.

Systems Biology and Omics Approaches

Systems biology and "omics" approaches, which encompass genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the complex interactions between drugs, the host, and its microbial inhabitants. These powerful methodologies are increasingly being applied to understand the multifaceted effects of pharmaceuticals, including statins.

High-Throughput Transcriptomics for Microbiota-Drug Interactions

The gut microbiome plays a crucial role in the metabolism and bioavailability of many orally administered drugs. High-throughput transcriptomics, the large-scale study of gene expression, is a powerful tool for elucidating the mechanisms underlying these interactions.

A notable study systematically characterized the gene expression profiles of prevalent human gut bacteria when exposed to a wide range of pharmaceuticals, including tenivastatin. The research observed significant and reproducible transcriptional responses across numerous drug-microbe pairs.

One key finding from this transcriptomic analysis was the differential effect of various statins on gut bacteria. For instance, some statins were found to upregulate the AcrAB-TolC efflux pump in Bacteroidales species. This efflux pump is involved in multidrug resistance. Interestingly, tenivastatin, which lacks a lactone ring present in some other statins like simvastatin, did not show the same toxic effects on the tested bacterial strains. The study suggested that the intact lactone ring is a crucial factor in certain statin-mediated interactions with the gut microbiota.

The table below summarizes the findings related to tenivastatin from this high-throughput transcriptomics study.

| Bacterial Strain | Statin | Key Transcriptional Response | Implication |

| P. distasonis | Tenivastatin | No significant toxicity observed | The absence of a lactone ring in tenivastatin may lead to a different interaction profile with gut microbiota compared to lactone-containing statins. |

| Bacteroidales species | Simvastatin (for comparison) | Upregulation of AcrAB-TolC efflux pump | Enhanced microbial sensitivity to other compounds, potentially altering the gut microbiome composition. |

These findings underscore the importance of specific molecular structures in determining the nature of drug-microbiota interactions and highlight the utility of transcriptomics in revealing these nuanced relationships.

Biomarker Discovery and Validation in Drug Response Studies

The identification and validation of biomarkers are critical for personalizing medicine, allowing for the prediction of a patient's response to a specific drug. Omics technologies are at the forefront of biomarker discovery, enabling the analysis of a vast number of molecules to find those that correlate with therapeutic outcomes or adverse effects.

In the context of statin therapy, research has begun to explore how the gut microbiome and its metabolites may serve as biomarkers for drug efficacy. For example, studies on other statins like simvastatin have shown that baseline concentrations of certain secondary, bacterial-derived bile acids in the plasma can predict the magnitude of the LDL-cholesterol-lowering response. This suggests that the metabolic activity of the gut microbiome can influence how an individual responds to statin treatment.

Despite the advancements in this field for other statins, there is a notable lack of specific research focused on the discovery and validation of biomarkers for predicting the response to tenivastatin sodium. The development of such biomarkers would be a significant step towards optimizing the clinical use of tenivastatin. Potential areas for future biomarker research for tenivastatin sodium could include:

Genomic Markers: Identifying host genetic variations that influence drug metabolism and transport.

Transcriptomic Markers: Analyzing gene expression changes in relevant pathways in response to the drug.

Metabolomic Markers: Profiling plasma or urine for metabolites that correlate with drug efficacy or side effects.

Microbiome Markers: Characterizing gut microbiome compositions or specific microbial genes that are associated with differential drug responses.

Further investigation using systems biology and multi-omics approaches is warranted to identify reliable biomarkers for tenivastatin sodium therapy.

Interactions and Modulating Factors in Tenivastatin Sodium Research

Drug-Drug Interaction Research

The potential for drug-drug interactions is a significant consideration in clinical research involving Tenivastatin, primarily due to its metabolic pathway.

Cytochrome P450 Enzyme System Interactions (e.g., CYP3A4, CYP2C9)

Tenivastatin's metabolism is heavily reliant on the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme. clinpgx.orgnih.gov Simvastatin (B1681759), the prodrug of Tenivastatin, is extensively metabolized by CYP3A4, and this pathway is central to its clearance. clinpgx.orgnih.gov Consequently, substances that inhibit or induce CYP3A4 can significantly alter the plasma concentrations of Tenivastatin. clinpgx.orgresearchgate.net

Strong inhibitors of CYP3A4 can lead to substantially elevated levels of Tenivastatin, which is a primary mechanism for drug-drug interactions with this compound. nih.govnih.gov While some statins like fluvastatin (B1673502) and rosuvastatin (B1679574) are metabolized to a greater extent by CYP2C9, this enzyme plays a minor role in the metabolism of simvastatin and its active form, Tenivastatin. nih.govnih.govclinpgx.org Therefore, interactions involving CYP2C9 are less of a concern for Tenivastatin compared to statins that are primary substrates for this enzyme. nih.govnih.govnih.gov

Table 1: Influence of CYP450 Enzymes on Statin Metabolism (This table is interactive and can be sorted by clicking on the headers.)

Co-administration Effects with Other Therapeutic Agents and Associated Mechanisms

The co-administration of Tenivastatin (via its prodrug simvastatin) with other therapeutic agents that inhibit CYP3A4 is a well-documented area of research. nih.govnih.gov The primary mechanism of these interactions is the inhibition of Tenivastatin's metabolism, leading to increased systemic exposure. nih.gov

Common classes of drugs that can interact with Tenivastatin through this mechanism include:

Macrolide antibiotics (e.g., clarithromycin, erythromycin) nih.gov

Azole antifungals (e.g., itraconazole, ketoconazole) ebsco.com

HIV protease inhibitors (e.g., ritonavir) goodrx.com

Certain calcium channel blockers (e.g., verapamil, diltiazem) ncats.io

Other medications such as cyclosporine and amiodarone. goodrx.comncats.io

Research has shown that concomitant use of these agents can significantly increase the concentration of simvastatin and its active metabolite, Tenivastatin. nih.gov For instance, the co-prescription of CYP3A4-metabolized statins with CYP3A4 inhibitors is common in clinical practice, highlighting the importance of understanding these interactions. nih.gov

Gut Microbiota Influence

Emerging research indicates a bidirectional relationship between statins and the gut microbiota, where each can influence the other. nih.govnih.gov

Microbial Metabolism of Tenivastatin and Related Statins

The gut microbiome can directly participate in the metabolism of statins. nih.gov For Tenivastatin, this is particularly relevant as its prodrug, simvastatin, is administered as an inactive lactone. The hydrolysis of this lactone ring to form the active hydroxy acid, Tenivastatin, can be facilitated by gut bacteria. nih.gov This microbial activation is a critical step for the therapeutic action of the drug. Studies have shown that in the absence of a healthy gut microbiome, the conversion of the lactone prodrug to its active form can be diminished. nih.gov

Impact on Microbial Composition and Functionality

Statin therapy, in turn, can modulate the composition and function of the gut microbiota. nih.govnih.gov Studies have shown that statin use is associated with changes in the diversity and abundance of various bacterial species. nih.govfrontiersin.org For example, some research suggests that statin therapy can lead to an increase in the abundance of butyric acid-producing bacteria, which are generally considered beneficial for gut health. nih.govfrontiersin.org A European study noted that statin use was linked to a lower prevalence of gut microbiota dysbiosis, suggesting a move towards a more normal gut environment. sciencedaily.com Specifically, one study observed that Tenivastatin, along with simvastatin and atorvastatin (B1662188), can inhibit the growth of certain gut bacterial strains, with sensitivity varying among different phyla. researchgate.net This indicates that statins can have direct effects on the gut microbial ecosystem.

Genetic Factors and Personalized Research Implications

Genetic variations, or polymorphisms, in individuals can significantly impact the response to statin therapy, including Tenivastatin. nih.govfrontiersin.org This field of study, known as pharmacogenetics, aims to tailor drug therapy based on an individual's genetic makeup. gbcbiotech.com

Several genes have been identified as having a role in the efficacy and disposition of statins. nih.govmdpi.com For Tenivastatin (as simvastatin), key genes include:

SLCO1B1 : This gene encodes the organic anion-transporting polypeptide OATP1B1, which is responsible for the uptake of statins into the liver. clinpgx.orgnih.gov A specific polymorphism in this gene is strongly associated with increased systemic concentrations of simvastatin acid (Tenivastatin). clinpgx.org

CYP3A4/CYP3A5 : As the primary metabolizing enzymes, genetic variants in these genes can alter the rate at which Tenivastatin is broken down and cleared from the body. clinpgx.orgfrontiersin.org

ABCB1 : This gene codes for the P-glycoprotein efflux transporter, which can affect the absorption and distribution of statins. nih.govnih.gov

Research into these genetic factors has significant implications for personalized medicine. By identifying individuals with specific genetic variants, it may be possible to predict their response to Tenivastatin therapy. nih.govnih.gov This could allow for the selection of more appropriate statins or adjustments in therapy to optimize outcomes. The interplay between genetic makeup and statin response is complex, with studies identifying multiple genes that contribute to the variability in treatment effects. nih.govescholarship.org

Table 2: Key Genes Influencing Statin Pharmacogenetics (This table is interactive and can be sorted by clicking on the headers.)

Pharmacogenomic Considerations in Efficacy and Safety

Pharmacogenomics aims to tailor drug therapy to an individual's genetic makeup to optimize efficacy and minimize adverse effects. For statins, a primary focus has been on genes that encode drug-metabolizing enzymes and drug transporters. Variations in these genes can lead to significant differences in systemic exposure to the drug, which in turn affects both the lipid-lowering response and the risk of adverse events, most notably statin-associated muscle symptoms (SAMS).

Genetic variability in how the body processes the drug is a key determinant of an individual's response. The study of how genes affect the body's interaction with drugs has revealed that polymorphisms in genes related to metabolism and transport can explain some of the differences in patient outcomes with statin treatment.

Pleiotropic Effects of Tenivastatin Sodium